fomefficinic acid A
Description
Fomefficinic acid A is a lanostane-type triterpenoid first isolated from the sclerotia of the medicinal fungus Fomes officinalis (now reclassified as Fomitopsis officinalis) . Structurally, it is characterized by a lanostane skeleton (a tetracyclic triterpene) modified at specific positions: it lacks the hydroxyl group at C-16 and has a methylene group at C-24, derived from polyporenic acid C through dehydrogenation and hydroxyl elimination . Its IUPAC name is 3α,15α-dihydroxy-24-methylene-lanost-8-en-21-oic acid, confirmed via NMR spectroscopy and HPLC isolation .
This compound has been identified in other fungi, including Laetiporus cremeiporus and L. montanus, though its biological activity varies significantly depending on the source . Notably, it exhibits anti-proliferative effects against human breast (MCF-7) and liver (SMMC-7721) cancer cell lines when isolated from F. officinalis .
Properties
Molecular Formula |
C31H48O3 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1 |
InChI Key |
KBZOWVQYHZLSSX-DIQRFASRSA-N |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
Synonyms |
dehydroeburiconic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fomefficinic acid A is isolated from the dried sclerotium of Fomitopsis officinalis through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to separate and purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through natural extraction from the fungus Fomitopsis officinalis .
Chemical Reactions Analysis
Types of Reactions: Fomefficinic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Fomefficinic acid A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of fomefficinic acid A involves its interaction with various molecular targets and pathways. The compound’s triterpenoid structure allows it to interact with cell membranes and proteins, leading to its antimicrobial and antiviral effects. Additionally, this compound can modulate immune responses and inhibit the growth of pathogenic microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Fomefficinic Acid Family
Fomefficinic acid A belongs to a group of five analogues (A–E) isolated from F. officinalis . Key structural differences among these analogues include variations in hydroxylation patterns and side-chain modifications:
- Fomefficinic acid B : Additional hydroxylation at C-5.
- Fomefficinic acid C : Epimerization at C-3 or C-13.
- Fomefficinic acid D/E : Further oxidation or esterification of the side chain.
These structural nuances influence solubility and bioactivity. For instance, fomefficinic acids A and C show stronger anti-cancer activity than B, D, or E, likely due to their optimal hydroxyl positioning for cellular uptake .
Comparison with Other Lanostane Triterpenoids
Dehydroeburicoic Acid
- Source : Fomitopsis spp., Laetiporus sulphureus .
- Structure : Contains a conjugated diene system in ring C and a carboxyl group at C-21, similar to this compound. However, it retains a hydroxyl group at C-16, which this compound lacks .
Sulphurenic Acid
- Source : Laetiporus sulphureus .
- Structure: Shares the lanostane skeleton but has a ketone group at C-3 and a hydroxyl at C-14.
Polyporenic Acid C
Functional Comparison with Non-Lanostane Triterpenoids
Lupane-Type Triterpenoids
Betulinic Acid
- Source : Fomitopsis betulina .
- Structure : Pentacyclic lupane skeleton with hydroxyl groups at C-3 and C-26.
- Bioactivity : Broad-spectrum anti-cancer, anti-malarial, and anti-viral effects. Unlike this compound, it targets mitochondrial apoptosis pathways .
Betulin
Analytical and Pharmacological Data
Table 1. Key Comparative Data for this compound and Related Compounds
Discussion of Contradictory Findings
The anti-proliferative activity of this compound is source-dependent. While it inhibits cancer cells when derived from F. montanus isolates . This discrepancy may arise from:
Ecotypic Variations : Differences in fungal metabolism due to environmental factors.
Extraction Methods : HPLC vs. traditional column chromatography affecting compound purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
